molecular formula C13H6F6N4S B4616018 4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine

4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine

Cat. No. B4616018
M. Wt: 364.27 g/mol
InChI Key: IBVJTKODAIALAQ-UHFFFAOYSA-N
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Description

Research on pyrimidine and pyrazole scaffolds, including compounds structurally related to "4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine," has shown their importance in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These compounds exhibit a wide range of pharmacological and biological activities, making them a focal point of study in drug discovery and chemical synthesis (Parmar, Vala, & Patel, 2023).

Synthesis Analysis

The synthesis of pyrimidine and pyrazole derivatives, including those similar to the compound , involves various pathways employing hybrid catalysts such as organocatalysts, metal catalysts, and green solvents. These methods facilitate the development of substituted derivatives through one-pot multicomponent reactions, highlighting the versatility and efficiency of modern synthetic approaches (Parmar, Vala, & Patel, 2023).

Molecular Structure Analysis

The structural analysis of pyrimidine and pyrazole derivatives reveals their complexity and the significance of their molecular frameworks. These structures serve as key precursors for developing a wide array of synthetic applications, underscoring the role of detailed molecular characterization in understanding their chemical behavior and potential applications (Cherukupalli et al., 2017).

Chemical Reactions and Properties

The reactivity of pyrimidine and pyrazole scaffolds enables a plethora of chemical reactions, leading to diverse pharmacological and biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial effects, illustrating the broad applicability of these compounds in various fields of medicinal chemistry (Arunachalam, 2017).

Physical Properties Analysis

The physical properties of these derivatives, such as solubility, melting points, and stability, are crucial for their application in drug formulation and chemical synthesis. Understanding these properties is essential for optimizing the compounds for specific applications (Boča, Jameson, & Linert, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and binding affinities, are fundamental to designing compounds with desired biological activities. The exploration of these properties facilitates the development of novel compounds with improved efficacy and reduced toxicity (Kumar et al., 2001).

Scientific Research Applications

Synthesis and Structural Analysis

Research into 4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine and its derivatives emphasizes their synthesis through innovative methodologies and their structural characterization. One study highlights the microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety, leading to various derivatives with potential biological activities (Shaaban, 2008). Another investigation presents the synthesis of a thieno[2,3-d]pyrimidine derivative through a facile procedure, detailing its structure through X-ray diffraction analysis, suggesting a planar conformation except for the fluorine atoms (Yang et al., 2014).

Heterocyclic Compound Libraries

The compound and related structures serve as key intermediates in generating libraries of heterocyclic compounds. For example, a library of fused pyridine-4-carboxylic acids, including various pyrimidines, was generated via the Combes-type reaction, showcasing the versatility of these structures in combinatorial chemistry (Volochnyuk et al., 2010). This emphasizes their potential in drug discovery and material science applications.

Biological Activities and Applications

Several studies focus on the synthesis of thienopyrimidine derivatives due to their high biological activities, such as acting as inhibitors of adenosine kinase, showcasing their potential in medicinal chemistry (El-Gazzar et al., 2006). Additionally, the development of novel pyrazole- and pyrimidine-based derivatives highlights their utility in exploring pharmacological potentials and contributing to new drug discoveries (Ajani et al., 2019).

Materials Science and Sensory Applications

In materials science, the synthesis of new classes of Ir(III) phosphors using pyridyl pyrimidine cyclometalates demonstrates applications in high-performance OLEDs (Chang et al., 2013). Furthermore, a series of derivatives with a D-π-A system have been designed for optical property studies and ICT-based sensor properties, indicating potential uses in sensing applications (Muraoka et al., 2016).

properties

IUPAC Name

4-thiophen-2-yl-6-(trifluoromethyl)-2-[5-(trifluoromethyl)pyrazol-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6N4S/c14-12(15,16)9-6-7(8-2-1-5-24-8)21-11(22-9)23-10(3-4-20-23)13(17,18)19/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVJTKODAIALAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)N3C(=CC=N3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine
Reactant of Route 2
4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine
Reactant of Route 3
4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine
Reactant of Route 4
4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine
Reactant of Route 5
4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine
Reactant of Route 6
4-(2-thienyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine

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